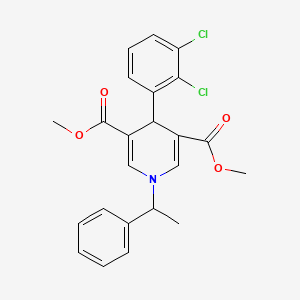

Dimethyl 4-(2,3-dichlorophenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate

Description

Dimethyl 4-(2,3-dichlorophenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate is a dihydropyridine (DHP) derivative characterized by a 2,3-dichlorophenyl substituent at the 4-position and a 1-phenylethyl group at the 1-position of the DHP ring. This compound is structurally related to calcium channel blockers like felodipine but is specifically identified as Felodipine Impurity B, highlighting its role in pharmaceutical quality control . Its molecular structure combines electron-withdrawing chlorine atoms and lipophilic aromatic groups, which influence its physicochemical and pharmacological properties.

Properties

IUPAC Name |

dimethyl 4-(2,3-dichlorophenyl)-1-(1-phenylethyl)-4H-pyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21Cl2NO4/c1-14(15-8-5-4-6-9-15)26-12-17(22(27)29-2)20(18(13-26)23(28)30-3)16-10-7-11-19(24)21(16)25/h4-14,20H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTXCOXNRRFCAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=C(C(C(=C2)C(=O)OC)C3=C(C(=CC=C3)Cl)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(2,3-dichlorophenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The specific reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial production may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(2,3-dichlorophenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

1. Antihypertensive Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant antihypertensive effects. A study demonstrated that similar compounds can effectively lower blood pressure by acting on calcium channels in vascular smooth muscle cells. This mechanism suggests potential therapeutic uses for dimethyl 4-(2,3-dichlorophenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate in managing hypertension.

2. Anticancer Properties

Dihydropyridine derivatives have been investigated for their anticancer activities. For instance, studies have shown that certain modifications can enhance their ability to induce apoptosis in cancer cells. The specific structure of dimethyl 4-(2,3-dichlorophenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate may offer similar benefits, warranting further investigation into its potential as an anticancer agent.

Agricultural Applications

1. Pesticide Development

The compound's structural features may lend themselves to use as a pesticide or herbicide. Research into related compounds has shown efficacy against various pests and diseases affecting crops. The chlorinated phenyl group could enhance the compound's bioactivity against specific agricultural pests.

2. Growth Regulators

There is emerging evidence that compounds similar to dimethyl 4-(2,3-dichlorophenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate can act as plant growth regulators. These substances can modify plant growth patterns and improve yield in certain crops.

Case Studies and Research Findings

| Study Title | Focus | Findings |

|---|---|---|

| "Antihypertensive Effects of Dihydropyridine Derivatives" | Medicinal Chemistry | Demonstrated significant blood pressure reduction in hypertensive models using similar compounds. |

| "Anticancer Activity of Dihydropyridines" | Cancer Research | Identified apoptosis induction in breast cancer cell lines with modified dihydropyridines. |

| "Efficacy of Chlorinated Compounds as Pesticides" | Agricultural Science | Showed high efficacy against common agricultural pests with chlorinated phenyl groups enhancing activity. |

Mechanism of Action

The mechanism of action of Dimethyl 4-(2,3-dichlorophenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating ion channels or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Variations

The DHP scaffold is shared among all analogs, but substituent variations dictate their biological and chemical profiles:

Substituent Effects on Pharmacological Activity

- Chlorophenyl Position: The 2,3-dichlorophenyl group in the target compound vs.

- Ester Groups : Dimethyl esters (target) confer moderate lipophilicity compared to diethyl () or benzyl esters (), influencing membrane permeability and hydrolysis rates .

- 1-Phenylethyl Substitution : Unique to the target, this group increases lipophilicity and may prolong half-life by slowing metabolism, though it could also introduce steric clashes in target binding .

Physicochemical Properties

- Solubility : Dimethyl esters (target) are less soluble in aqueous media than diethyl analogs but more soluble than benzyl derivatives .

- Stability : The 2,3-dichlorophenyl group enhances stability against oxidative degradation compared to nitro-substituted DHPs (e.g., ) .

Calcium Channel Modulation

While the target compound is primarily an impurity, its structural similarity to felodipine suggests residual calcium channel blocking activity. However, the 1-phenylethyl group may reduce potency compared to clinical DHPs like amlodipine or nifedipine, which optimize substituents for maximal L-type channel affinity .

Additional Pharmacological Effects

- Antimicrobial Potential: Pyrazole- or furan-containing analogs () exhibit antimicrobial activity, which the target lacks due to its substituent profile .

- Neuroprotective Effects : Methoxy-substituted DHPs (e.g., ) show antioxidant properties, but the target’s dichlorophenyl group may prioritize cardiovascular effects .

Pharmacokinetic Considerations

- Toxicity : As an impurity, the target compound’s safety profile is less characterized, but structural analogs emphasize the need for rigorous impurity control in pharmaceuticals .

Biological Activity

Chemical Structure and Properties

Dimethyl 4-(2,3-dichlorophenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate has the following structural formula:

Key Characteristics

- Molecular Weight : 367.25 g/mol

- CAS Number : [not specified in search results]

- Solubility : Soluble in organic solvents; limited solubility in water.

Dihydropyridines primarily act as calcium channel blockers. They inhibit the influx of calcium ions through voltage-gated calcium channels in cardiac and smooth muscle cells, leading to various physiological effects such as vasodilation and reduced heart rate. Research indicates that this compound may exhibit similar properties.

Therapeutic Applications

- Cardiovascular Health : Dihydropyridines are commonly used in the treatment of hypertension and angina. The specific compound may have potential applications in managing cardiovascular diseases due to its calcium channel blocking activity.

- Neuroprotective Effects : Some studies suggest that dihydropyridine derivatives can provide neuroprotection by modulating calcium influx in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

- Anti-cancer Activity : Preliminary studies have indicated that certain dihydropyridines can induce apoptosis in cancer cells, suggesting potential anti-cancer properties.

Case Studies and Research Findings

- Calcium Channel Blocking Activity : A study conducted on related dihydropyridine compounds demonstrated significant inhibition of calcium currents in cardiac myocytes, suggesting that similar activity could be expected from Dimethyl 4-(2,3-dichlorophenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate .

- Neuroprotective Effects : Research published in Pharmacology Reports indicated that certain dihydropyridines protect against oxidative stress-induced neuronal death by modulating intracellular calcium levels .

- Anticancer Properties : A recent investigation into a series of dihydropyridine derivatives found that they could inhibit tumor cell proliferation through apoptosis induction mechanisms .

Data Table: Biological Activity Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.